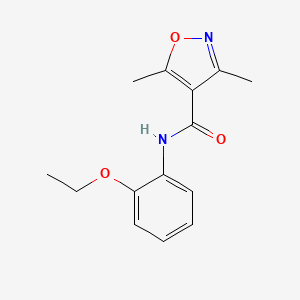![molecular formula C22H17BrN4O B5846571 2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine](/img/structure/B5846571.png)
2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a quinazolin-4-amine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction using 4-bromophenyl reagents.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is incorporated through a condensation reaction with 3-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated aromatic compound with different structural features.
2-(4-Bromophenyl)quinoxaline: A related compound with a quinoxaline core instead of a quinazoline core.
Uniqueness
2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-28-18-6-4-5-15(13-18)14-24-27-22-19-7-2-3-8-20(19)25-21(26-22)16-9-11-17(23)12-10-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKRSXDVXPKKDA-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)
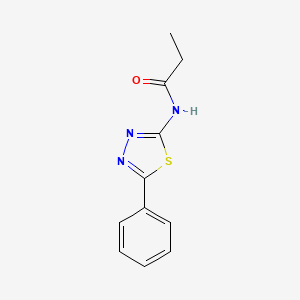
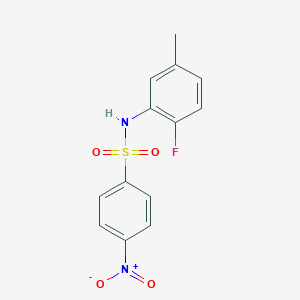
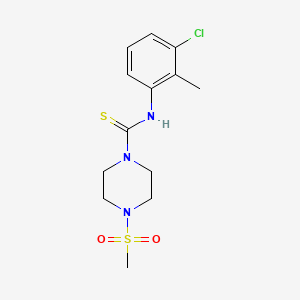
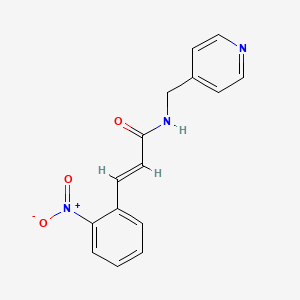
![(3,4-dimethylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5846538.png)
![methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5846541.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
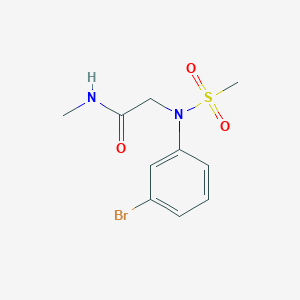
![2-[3-(1,1,2,2-Tetrafluoroethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B5846593.png)

![6-N-[(E)-anthracen-9-ylmethylideneamino]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine](/img/structure/B5846614.png)
